molecular formula C11H16N2O3 B8754968 3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester

3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester

Cat. No.: B8754968
M. Wt: 224.26 g/mol
InChI Key: SVRWRDRMXMVRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester is an organic compound belonging to the class of esters It is characterized by the presence of a pyrimidine ring substituted with methyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base, while substitution reactions may require specific catalysts or reagents depending on the desired transformation.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, or antimicrobial activities.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers utilize this compound to study the biological activity of pyrimidine derivatives and their interactions with various biological targets.

    Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis or function, which is particularly relevant in antiviral and anticancer research.

Comparison with Similar Compounds

3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester can be compared with other pyrimidine derivatives, such as:

    2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Similar structure but with different substitution patterns on the pyrimidine ring.

    2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-yl acetate: Similar structure but with an acetate group instead of a propanoate group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 3-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-4-16-10(14)6-5-9-7(2)12-8(3)13-11(9)15/h4-6H2,1-3H3,(H,12,13,15)

InChI Key

SVRWRDRMXMVRBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of NaOEt (0.069 mol) in EtOH (prepared from 1.6 g of Na and 35 mL of EtOH), acetamidine hydrochloride (3.3 g, 0.035 mol), and diethyl acetylglutarate (8.0 g, 0.035 mol) was heated under reflux for 22 h. The mixture was concentrated, taken up in water, acidified to pH 4 with conc. HCl, and extracted with EtOAc. The extracts were washed with brine, dried (MgSO4), and concentrated. Trituration with hexane gave 4.0 g (51%) of product as a white solid. An analytical sample was crystallized from ether/hexane, mp 114°-116° C.
Name
Quantity
0.069 mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
51%

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